molecular formula C9H6BrClN2O B15313379 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine

3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine

Cat. No.: B15313379
M. Wt: 273.51 g/mol
InChI Key: RAHZERHYEMDTIC-UHFFFAOYSA-N
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Description

3-(2-bromo-4-chlorophenyl)-1,2-oxazol-5-amine is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromo-4-chlorophenyl)-1,2-oxazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-4-chloroaniline with glyoxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromo-4-chlorophenyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The oxazole ring can undergo oxidation to form oxazole N-oxides or reduction to form dihydrooxazoles.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as m-chloroperbenzoic acid can be used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine or chlorine atoms.

    Oxidation and Reduction: Products include oxazole N-oxides and dihydrooxazoles.

    Coupling Reactions: Biaryl derivatives are formed through coupling reactions.

Scientific Research Applications

3-(2-bromo-4-chlorophenyl)-1,2-oxazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 3-(2-bromo-4-chlorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-chlorophenyl-2-bromobutanoate
  • 2-bromo-4-chlorophenyl-2-bromobutyrate
  • 4-bromo-2-chlorophenol

Uniqueness

3-(2-bromo-4-chlorophenyl)-1,2-oxazol-5-amine is unique due to its oxazole ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of both bromine and chlorine atoms on the phenyl ring also provides opportunities for further functionalization and derivatization.

This detailed article provides a comprehensive overview of 3-(2-bromo-4-chlorophenyl)-1,2-oxazol-5-amine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H6BrClN2O

Molecular Weight

273.51 g/mol

IUPAC Name

3-(2-bromo-4-chlorophenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H6BrClN2O/c10-7-3-5(11)1-2-6(7)8-4-9(12)14-13-8/h1-4H,12H2

InChI Key

RAHZERHYEMDTIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C2=NOC(=C2)N

Origin of Product

United States

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